molecular formula C17H17NO2 B3006973 N-(3-phenylprop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine CAS No. 851175-98-9

N-(3-phenylprop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No. B3006973
CAS RN: 851175-98-9
M. Wt: 267.328
InChI Key: MGDYQXNAHHLFFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(2E)-3-phenylprop-2-en-1-yl]aniline” is a chemical compound with the molecular formula C15H15N . It has a molecular weight of 209.28600 . The compound is also known by several synonyms such as phenyl-(3-phenylallyl)-amine, Phenyl-((E)-3-phenyl-allyl)-amine, N-(3-phenyl-2-propenyl)aniline, and others .


Synthesis Analysis

While specific synthesis methods for “N-(3-phenylprop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine” are not available, a related compound, N-(trans)-3-phenylprop-2-en-1-yl derivatives of various aminoalkanols, has been synthesized and evaluated for anticonvulsant activity and neurotoxicity .

Scientific Research Applications

Antimycobacterial Activity

This compound has shown potent antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with a very low minimum inhibitory concentration (MIC) value, indicating its potential as a new chemotherapeutic agent . Its high selectivity index (SI) suggests it could be a promising candidate for treating tuberculosis with reduced risk of cytotoxicity.

Enoyl-ACP Reductase Inhibition

The compound has been evaluated for its ability to inhibit enoyl-ACP reductase , an enzyme critical for the fatty acid synthesis in bacteria . This inhibition is crucial for the development of new antibacterial agents, especially given the growing resistance to existing antimycobacterials.

Antioxidant Properties

Studies have assessed the antioxidant activity of this compound, showing its capability to reduce malondialdehyde (MDA) levels and increase reduced glutathione (GSH) . These properties are significant for protecting cells from oxidative stress, which is linked to various diseases.

Acute and Subacute Toxicity

The compound has demonstrated lower acute toxicity compared to standard treatments like isoniazid, with higher LD50 values . Subacute toxicity tests revealed no significant deviations in hematological and biochemical parameters, suggesting its safety for therapeutic use.

Anticonvulsant Activity

There is evidence that derivatives of this compound have been synthesized and evaluated for anticonvulsant activity . This application is particularly relevant for the development of new treatments for epilepsy and other seizure disorders.

Organic Synthesis

The compound’s structure allows for its use in organic synthesis , particularly in regioselective reactions . This is important for the development of new synthetic methodologies and the production of complex organic molecules.

properties

IUPAC Name

N-[(E)-3-phenylprop-2-enyl]-2,3-dihydro-1,4-benzodioxin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-2-5-14(6-3-1)7-4-10-18-15-8-9-16-17(13-15)20-12-11-19-16/h1-9,13,18H,10-12H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDYQXNAHHLFFD-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NCC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)NC/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-phenylprop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine

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